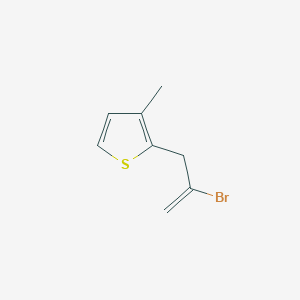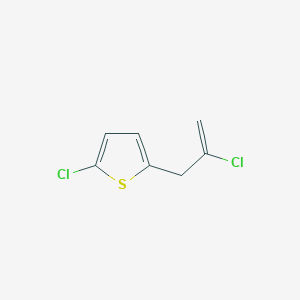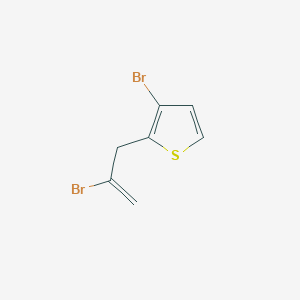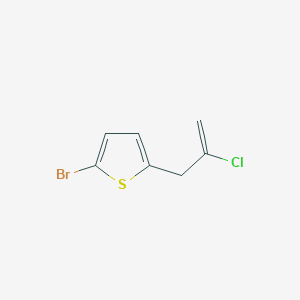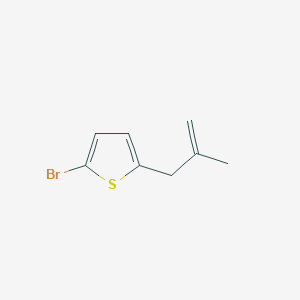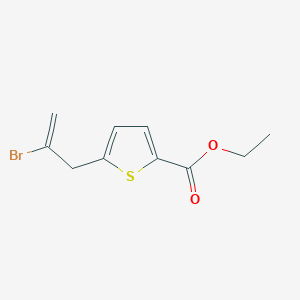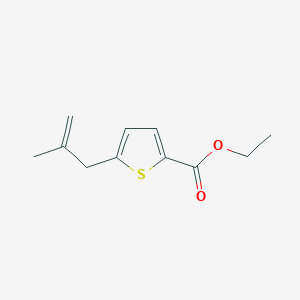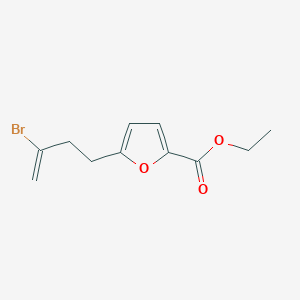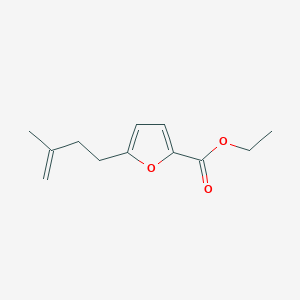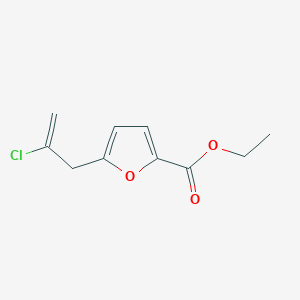
2-Chloro-3-(5-ethoxycarbonyl-2-furanyl)-1-propene
Overview
Description
2-Chloro-3-(5-ethoxycarbonyl-2-furanyl)-1-propene, also known as EF-1, is a chemical compound that belongs to the family of furan derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. EF-1 is a potent inhibitor of certain enzymes and has been found to have several biochemical and physiological effects.
Mechanism of Action
2-Chloro-3-(5-ethoxycarbonyl-2-furanyl)-1-propene works by binding to the active site of the enzyme and inhibiting its activity. It has been found to be a reversible inhibitor of acetylcholinesterase and butyrylcholinesterase. This compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. This compound has also been found to have anti-inflammatory and antioxidant properties, which can protect against oxidative stress and inflammation. Additionally, this compound has been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
2-Chloro-3-(5-ethoxycarbonyl-2-furanyl)-1-propene has several advantages for lab experiments. It is a potent inhibitor of enzymes and has been extensively studied for its potential applications in scientific research. This compound is also relatively easy to synthesize using a multi-step process. However, this compound has some limitations for lab experiments. It is a synthetic compound and may not accurately represent the effects of natural compounds. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of 2-Chloro-3-(5-ethoxycarbonyl-2-furanyl)-1-propene. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research. Additionally, the use of this compound as a potential cancer treatment should be further explored. Further research is also needed to determine the safety and efficacy of this compound in humans. Finally, the synthesis method of this compound could be optimized to improve the yield and purity of the compound.
Conclusion
In conclusion, this compound, also known as this compound, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of certain enzymes and has been found to have several biochemical and physiological effects. It has been found to have potential applications in cancer treatment, cognitive function, and inflammation. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Scientific Research Applications
2-Chloro-3-(5-ethoxycarbonyl-2-furanyl)-1-propene has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This compound has also been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties.
properties
IUPAC Name |
ethyl 5-(2-chloroprop-2-enyl)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-3-13-10(12)9-5-4-8(14-9)6-7(2)11/h4-5H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAAUMYPOCEWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CC(=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601221827 | |
| Record name | Ethyl 5-(2-chloro-2-propen-1-yl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951886-35-4 | |
| Record name | Ethyl 5-(2-chloro-2-propen-1-yl)-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-35-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(2-chloro-2-propen-1-yl)-2-furancarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601221827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



